molecular formula C14H19NO3 B14508734 6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 64463-03-2

6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14508734
CAS No.: 64463-03-2
M. Wt: 249.30 g/mol
InChI Key: MUOHAHNEFFJPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3,4-dihydroquinolin-2(1H)-one
  • 6-Ethoxy-3,4-dihydroquinolin-2(1H)-one
  • 6-Propoxy-3,4-dihydroquinolin-2(1H)-one

Uniqueness

6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the 3-ethoxypropoxy group, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

64463-03-2

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

6-(3-ethoxypropoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C14H19NO3/c1-2-17-8-3-9-18-12-5-6-13-11(10-12)4-7-14(16)15-13/h5-6,10H,2-4,7-9H2,1H3,(H,15,16)

InChI Key

MUOHAHNEFFJPAU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCOC1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.